molecular formula C19H16FN5O2 B2661425 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one CAS No. 2309221-43-8

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one

Cat. No.: B2661425
CAS No.: 2309221-43-8
M. Wt: 365.368
InChI Key: DNIWIRWZOBCQHG-UHFFFAOYSA-N
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Description

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyrrole intermediates, followed by their coupling with a piperazine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological targets and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine: A similar compound lacking the ketone group.

    1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperidine: A similar compound with a piperidine ring instead of piperazine.

Uniqueness

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c20-15-11-21-19(22-12-15)25-10-9-24(13-17(25)26)18(27)14-3-5-16(6-4-14)23-7-1-2-8-23/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIWIRWZOBCQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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